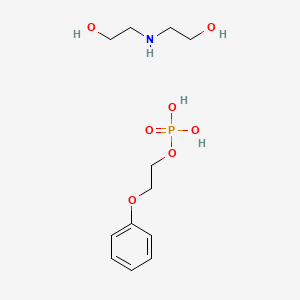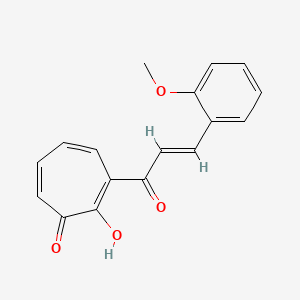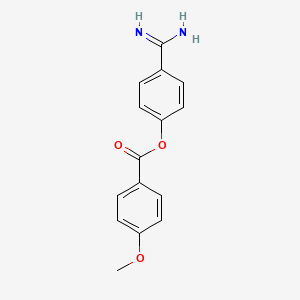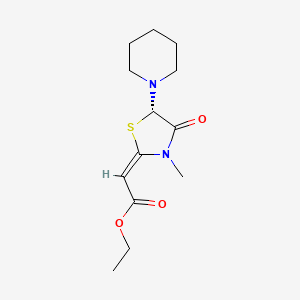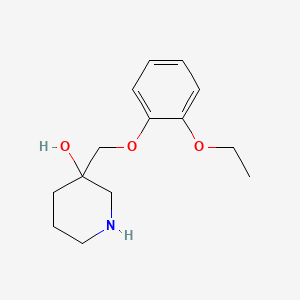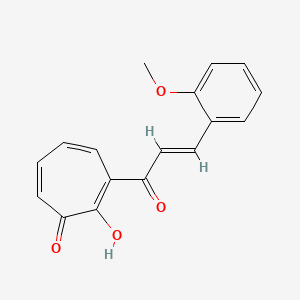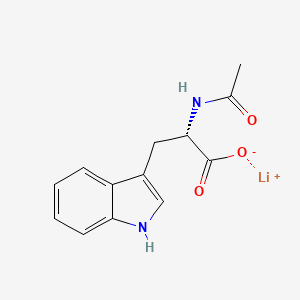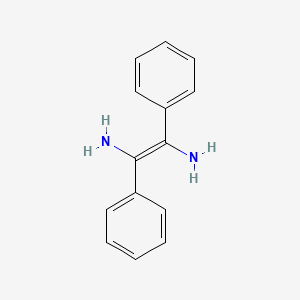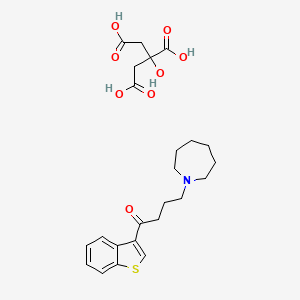
Einecs 298-620-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 298-620-1 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its unique properties and applications in various scientific fields.
Preparation Methods
The preparation of Einecs 298-620-1 involves specific synthetic routes and reaction conditions. Industrial production methods typically include:
Synthetic Routes: The compound is synthesized through a series of chemical reactions, often involving the use of catalysts to enhance reaction rates and yields.
Reaction Conditions: These reactions are carried out under controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production: Large-scale production methods may involve continuous flow reactors and other advanced technologies to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Einecs 298-620-1 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often occur in the presence of halogens or other substituents, leading to the formation of new compounds.
Common Reagents and Conditions: These reactions typically require specific reagents and conditions, such as acidic or basic environments, to proceed efficiently.
Major Products: The products formed from these reactions can vary widely, depending on the specific reagents and conditions used.
Scientific Research Applications
Einecs 298-620-1 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound may be utilized in biological studies to investigate cellular processes and interactions.
Medicine: Research into its potential therapeutic effects and applications in drug development is ongoing.
Mechanism of Action
The mechanism of action of Einecs 298-620-1 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects, depending on the context in which the compound is used. The detailed molecular mechanisms are still under investigation, but they are believed to involve binding to specific receptors or enzymes .
Comparison with Similar Compounds
Einecs 298-620-1 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as Einecs 203-770-8 (amyl nitrite) and Einecs 234-985-5 (bismuth tetroxide) share some chemical properties but differ in their specific applications and effects.
Uniqueness: this compound stands out due to its specific reactivity and the range of applications it supports in various scientific fields.
Properties
CAS No. |
93820-41-8 |
|---|---|
Molecular Formula |
C12H27NO4 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
2-(2-aminoethoxy)ethanol;6-methylheptanoic acid |
InChI |
InChI=1S/C8H16O2.C4H11NO2/c1-7(2)5-3-4-6-8(9)10;5-1-3-7-4-2-6/h7H,3-6H2,1-2H3,(H,9,10);6H,1-5H2 |
InChI Key |
WAVZMTWAMILXLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCC(=O)O.C(COCCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



